molecular formula C12H21NO B7504868 N-cycloheptyl-N-methylcyclopropanecarboxamide

N-cycloheptyl-N-methylcyclopropanecarboxamide

Cat. No. B7504868
M. Wt: 195.30 g/mol
InChI Key: RHZVDANAAJXVJM-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Scientific Research Applications

N-cycloheptyl-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety-like behaviors in animal models. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.

Mechanism of Action

N-cycloheptyl-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce excitatory neurotransmission and promote relaxation.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. These effects may include reduced seizure activity, decreased anxiety, and reduced drug-seeking behaviors. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-N-methylcyclopropanecarboxamide is its ability to increase GABA levels in the brain without causing significant side effects or toxicity. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a high degree of selectivity for GABA aminotransferase, making it a promising candidate for the development of new therapeutics. However, one limitation of N-cycloheptyl-N-methylcyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of N-cycloheptyl-N-methylcyclopropanecarboxamide that can increase its half-life and improve its effectiveness as a therapeutic agent. Additionally, research on the potential use of N-cycloheptyl-N-methylcyclopropanecarboxamide in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder, may be of interest. Finally, further studies on the mechanisms of action of N-cycloheptyl-N-methylcyclopropanecarboxamide may help to identify new targets for the development of novel therapeutics.

Synthesis Methods

N-cycloheptyl-N-methylcyclopropanecarboxamide is synthesized from cycloheptanone and N-methylcyclopropanecarboxamide using a modified Wolff-Kishner reduction method. This method involves the use of hydrazine hydrate, sodium hydroxide, and ethanol to reduce the carbonyl group of cycloheptanone, followed by the addition of N-methylcyclopropanecarboxamide to form N-cycloheptyl-N-methylcyclopropanecarboxamide.

properties

IUPAC Name

N-cycloheptyl-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-13(12(14)10-8-9-10)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZVDANAAJXVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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